molecular formula C20H16F3N3O B2689560 N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide CAS No. 860649-32-7

N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide

Cat. No.: B2689560
CAS No.: 860649-32-7
M. Wt: 371.363
InChI Key: AYWPPUFOXRLCLS-UHFFFAOYSA-N
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Description

Introduction to N-[(4-Methylphenyl)methyl]-2-Phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide in Heterocyclic Chemistry

Role of Trifluoromethyl-Substituted Pyrimidines in Modern Medicinal and Agricultural Chemistry

The incorporation of trifluoromethyl (-CF₃) groups into pyrimidine scaffolds has revolutionized the development of bioactive molecules. Trifluoromethylpyrimidines exhibit enhanced metabolic stability, lipophilicity, and electron-withdrawing properties compared to non-fluorinated analogs, which directly influence their pharmacokinetic and pharmacodynamic profiles. For instance, derivatives containing this moiety demonstrate broad-spectrum antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding 90% at 50 μg/ml. In agrochemical applications, trifluoromethylpyridine (TFMP) derivatives, such as fluazifop-butyl, have been commercialized as herbicides, underscoring the functional versatility of fluorine-rich heterocycles.

The trifluoromethyl group’s electronegativity modifies electron density across the pyrimidine ring, facilitating interactions with enzymatic active sites. For example, in this compound, the -CF₃ group at the 4-position likely enhances binding affinity to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. This mechanistic hypothesis aligns with observed antifungal activities in compounds 5j and 5l , which achieved 96.84% and 100% inhibition of B. cinerea, respectively.

Table 1: Antifungal Activities of Select Trifluoromethylpyrimidine Derivatives
Compound Inhibition Rate Against B. cinerea (%) Inhibition Rate Against S. sclerotiorum (%)
5j 96.84 ± 2.01 76.18 ± 1.05
5l 100.00 65.45 ± 3.24
5v 92.64 ± 1.13 82.73 ± 1.84
Tebuconazole (Control) 96.45 ± 1.82 83.34 ± 1.18

Structural Significance of the Carboxamide Moiety in Bioactive Molecule Design

The carboxamide (-CONH-) group in this compound serves dual roles: it enhances water solubility through hydrogen bonding and stabilizes target interactions via dipole-dipole and π-stacking effects. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the -CONH- proton resonates as a singlet near 10.46 ppm, confirming its participation in intermolecular hydrogen networks.

In antimalarial drug design, carboxamide-containing triazolopyrimidines demonstrate improved efficacy against Plasmodium falciparum by mimicking the quinoline scaffold of mefloquine. This bioisosteric replacement strategy preserves target engagement while mitigating resistance mechanisms. For the subject compound, the carboxamide at the 5-position may similarly facilitate binding to fungal or protozoan protein targets, though further crystallographic studies are needed to validate this hypothesis.

Historical Context and Evolution of Pyrimidine-Based Pharmacophores

Pyrimidine derivatives have been central to medicinal chemistry since the discovery of nucleic acid bases. Early pharmacophores, such as sulfadiazine (a sulfonamide-pyrimidine hybrid), laid the groundwork for antimetabolite therapies. The introduction of fluorine atoms into pyrimidine rings marked a turning point, as seen in 5-fluorouracil (5-FU), which remains a cornerstone of chemotherapy.

The evolution toward trifluoromethyl-substituted pyrimidines reflects advancements in synthetic fluorination techniques. For example, vapor-phase reactions now enable precise incorporation of -CF₃ groups into heterocyclic systems, as detailed in methodologies by Ishihara Sangyo Kaisha. This compound exemplifies this trend, combining a trifluoromethylpyrimidine core with a benzylcarboxamide side chain to optimize bioactivity. Its synthesis—achieved via four-step reactions starting from ethyl trifluoroacetoacetate—showcases modern strategies for constructing complex fluorinated heterocycles.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c1-13-7-9-14(10-8-13)11-25-19(27)16-12-24-18(15-5-3-2-4-6-15)26-17(16)20(21,22)23/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWPPUFOXRLCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Phenyl Substitution: The phenyl group is typically introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid with a halogenated pyrimidine in the presence of a palladium catalyst.

    Carboxamide Formation: The carboxamide group is formed by reacting the pyrimidine derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrimidine derivatives, including N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide. Research indicates that compounds with similar structures exhibit significant inhibitory effects against various viruses, including the measles virus and other RNA viruses. For instance, modifications in the pyrimidine structure can enhance reverse transcriptase inhibitory activity, making these compounds promising candidates for antiviral drug development .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. Pyrimidine derivatives are known to modulate inflammatory pathways, potentially leading to the development of new anti-inflammatory agents. A review on the structure–activity relationships of similar compounds suggests that the trifluoromethyl group contributes to enhanced anti-inflammatory effects .

Herbicides and Pesticides

This compound can be utilized as a building block in the synthesis of agrochemicals such as herbicides and insecticides. The trifluoromethyl group is known to impart chemical stability and enhance the efficacy of these compounds against pests and weeds .

Synthesis of Plant Growth Regulators

The compound can also serve as a precursor for synthesizing plant growth regulators like auxins and gibberellins. Its unique structural features allow it to influence plant growth processes effectively, making it valuable in agricultural applications .

Electronic Materials

The unique properties of this compound make it suitable for the synthesis of electronic materials. Its high thermal stability and chemical resilience allow it to be used in producing polymers and small molecules that are integral to electronic devices .

  • Antiviral Research : A study focused on pyrimidine derivatives demonstrated that modifications at specific positions significantly enhance their antiviral activity against RNA viruses, supporting the potential use of this compound in developing new antiviral therapies .
  • Agrochemical Development : Research into the synthesis of agrochemicals has shown that introducing trifluoromethyl groups into pyrimidine structures can improve their effectiveness as herbicides, leading to longer-lasting agricultural products .
  • Electronic Materials Innovation : The compound's stability makes it an ideal candidate for developing advanced electronic materials, where durability and performance are critical factors .

Mechanism of Action

The mechanism by which N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Core Pyrimidine Modifications

  • Trifluoromethyl Group : The trifluoromethyl (CF₃) group at position 4 is a critical feature shared with GW 842166X (CAS 666260-75-9), a CB2 receptor agonist. This group enhances electron-withdrawing effects, improving metabolic resistance and membrane permeability .
  • In GW 842166X, a tetrahydropyran-4-ylmethyl group introduces steric bulk and hydrogen-bonding capacity, optimizing receptor binding . N-[2-Chloro-4-(trifluoromethyl)phenyl] derivatives () feature a chloro-trifluoromethylphenyl group, enhancing antibacterial activity but reducing solubility .

Physicochemical Properties

  • Lipophilicity : The 4-methylbenzyl group in the target compound increases logP compared to GW 842166X’s polar tetrahydropyran group, suggesting divergent pharmacokinetic profiles.
  • Hydrogen Bonding: The absence of hydrogen-bond donors in the target compound’s carboxamide (vs. the thioxo group in ) may reduce protein binding but improve oral bioavailability .

Research Findings and Implications

Structural Insights from Crystallography

  • Dihedral Angles : In N-(2-fluorophenyl) analogs (), dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for the phenyl group) influence conformational stability and activity. The target compound’s 4-methylbenzyl group may adopt a similar orientation, optimizing interactions with hydrophobic binding pockets .
  • Hydrogen Bonding : Weak C–H⋯O and C–H⋯π interactions stabilize crystal structures in analogs (), suggesting the target compound may form similar lattice frameworks .

Biological Activity

N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C20H20F3N2O\text{C}_{20}\text{H}_{20}\text{F}_3\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity and potentially increases the compound's binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • HCT116 (colon cancer)

The compound's IC50 values in these assays suggest potent cytotoxic effects, comparable to established chemotherapeutic agents.

Cell LineIC50 Value (µM)Reference
MCF70.01
A5490.95
HCT1160.067

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity. It inhibits key inflammatory mediators such as COX enzymes, which are critical in the inflammatory response.

Target EnzymeIC50 Value (µM)Reference
COX-119.45
COX-223.8

Case Studies

  • Study on MCF7 Cell Line : A study conducted by Mohareb et al. demonstrated that this compound significantly inhibited the proliferation of MCF7 cells with an IC50 value of 0.01 µM, indicating a high degree of potency against breast cancer cells .
  • Anti-inflammatory Activity : In a comparative analysis with standard anti-inflammatory drugs, the compound exhibited comparable efficacy in inhibiting COX enzymes, suggesting its potential as an anti-inflammatory agent .
  • Mechanistic Insights : Further investigations revealed that the compound's mechanism involves modulation of NF-kB pathways, leading to reduced expression of pro-inflammatory cytokines .

Q & A

Q. What synthetic strategies are effective for preparing N-[(4-methylphenyl)methyl]-2-phenyl-4-(trifluoromethyl)pyrimidine-5-carboxamide?

Methodological Answer:

  • Stepwise Functionalization : Begin with a pyrimidine core and introduce substituents sequentially. For example, trifluoromethyl groups can be added via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) under basic conditions .
  • Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups (e.g., phenyl or 4-methylbenzyl) to the pyrimidine ring .
  • Optimization : Adjust reaction conditions (solvent, temperature, catalyst loading) based on intermediates’ stability. For instance, highlights the use of [18F] labeling under controlled anhydrous conditions to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (e.g., λ = 254 nm) to assess purity. Retention times and peak symmetry help identify impurities (e.g., reports retention time = 1.01 minutes under SQD-FA05 conditions) .
  • Mass Spectrometry : Confirm molecular weight via LC-MS (e.g., m/z 921 [M+H]+ in ) or high-resolution MS (HRMS) .
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for substituent integration and coupling patterns. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals near -60 to -70 ppm .

Advanced Research Questions

Q. How do substitutions on the pyrimidine ring influence bioactivity and target binding?

Methodological Answer:

  • SAR Studies : Replace substituents systematically (e.g., 2-Cl → 2-F, 4-CF₃ → 4-CH₃) and test in cell-based assays. found that 2-Cl → 2-F retained NF-κB/AP-1 inhibition, but larger 2-substituents (e.g., methyl) reduced activity. The 4-CF₃ group can be replaced with methyl or ethyl without significant activity loss .
  • Computational Modeling : Perform docking studies to evaluate steric/electronic effects. For instance, the 5-carboxamide group is critical for hydrogen bonding with transcription factor targets .

Q. What crystallographic techniques are used to resolve molecular conformation and intermolecular interactions?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., ) reveals dihedral angles between the pyrimidine ring and substituents. For example, phenyl groups attached to C2 exhibit a 12.8° twist, while bulky substituents at C5 create an 86.1° dihedral angle, affecting packing and solubility .
  • Hydrogen Bond Analysis : Identify intramolecular (e.g., N–H⋯N) and weak intermolecular (C–H⋯π) interactions. shows how C–H⋯O bonds stabilize crystal lattices, influencing polymorphic forms .

Q. How can researchers assess the compound’s bioavailability and pharmacokinetic potential?

Methodological Answer:

  • Caco-2 Permeability Assays : Measure apical-to-basolateral transport in intestinal epithelial cell monolayers. highlights that 2-methyl analogs improved permeability compared to chlorinated derivatives .
  • Lipinski’s Rule of 5 : Evaluate molecular weight (<500), logP (<5), and hydrogen bond donors/acceptors. The trifluoromethyl group increases logP but maintains compliance if other parameters are optimized .

Q. How should conflicting SAR data be resolved during optimization?

Methodological Answer:

  • Dose-Response Curves : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify potency shifts. For example, observed retained activity with 4-CH₃ substitution but variability in Caco-2 permeability .
  • Orthogonal Assays : Validate hits using secondary assays (e.g., transcriptional reporter assays for NF-κB/AP-1 inhibition) to rule out false positives .

Q. What analytical methods detect degradation products under stability testing?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and pH extremes. Monitor via UPLC-MS to identify hydrolysis products (e.g., cleavage of the carboxamide group) .
  • Accelerated Stability Chambers : Store samples at 40°C/75% RH for 1–3 months and compare chromatograms to baseline .

Q. How do solvent polarity and reaction temperature impact synthetic yields?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates for trifluoromethylation, while THF or toluene may improve coupling reactions .
  • Temperature Profiling : used 80–100°C for [18F] labeling, but lower temperatures (e.g., 50°C) may reduce side reactions in acid-sensitive intermediates .

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